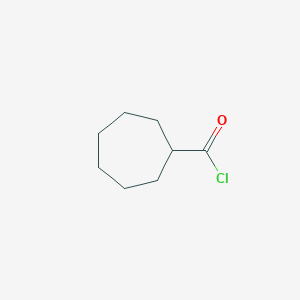

Cycloheptanecarbonyl chloride

描述

Significance of Acyl Chlorides in Contemporary Synthetic Methodologies

Acyl chlorides, also known as acid chlorides, are a class of organic compounds defined by the functional group -COCl. numberanalytics.com They are recognized as pivotal and highly versatile intermediates in the field of organic synthesis. numberanalytics.comfiveable.me Their significance stems from their high reactivity, which makes them excellent acylating agents—reagents that introduce an acyl group (R-C=O) into a molecule. numberanalytics.comiitk.ac.in

The reactivity of an acyl chloride is attributed to the electronic properties of its functional group. The presence of the electronegative chlorine atom bonded to the carbonyl carbon makes this carbon highly electrophilic and thus susceptible to attack by a wide range of nucleophiles. numberanalytics.comcatalysis.blog This inherent reactivity allows for efficient nucleophilic acyl substitution reactions. fiveable.me

Consequently, acyl chlorides are extensively used for the synthesis of other carboxylic acid derivatives. catalysis.blog Key transformations include:

Formation of Esters: Reaction with alcohols. iitk.ac.in

Formation of Amides: Reaction with ammonia (B1221849) or primary/secondary amines. iitk.ac.in

Formation of Acid Anhydrides: Reaction with carboxylates or carboxylic acids. iitk.ac.in

Furthermore, they are employed in Friedel-Crafts acylation reactions to attach acyl groups to aromatic rings, a fundamental carbon-carbon bond-forming reaction. iitk.ac.in The preparation of acyl chlorides is commonly achieved by treating a corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). numberanalytics.comiitk.ac.in Their broad utility and high reactivity secure their status as essential tools for constructing complex organic molecules in pharmaceuticals, agrochemicals, and polymers. numberanalytics.com

Overview of Cycloheptyl Moieties in Chemical Scaffolds

The cycloheptyl group, the seven-membered carbocyclic ring present in cycloheptanecarbonyl chloride, is an important structural motif in chemistry. ontosight.ai Cycloheptane (B1346806) and its derivatives are considered valuable synthetic building blocks for the development of active compounds. google.com The inclusion of such aliphatic rings in molecular design is a key strategy in medicinal chemistry. nih.gov

Unlike smaller, more rigid rings like cyclopropane (B1198618) or flat aromatic rings, the seven-membered cycloheptane ring is notable for its conformational flexibility. researchgate.net It primarily adopts a flexible twist-chair conformation as its most stable form and possesses a dynamic, fluxional nature. researchgate.netbiomedres.us This three-dimensional and flexible character can be advantageous in drug discovery, as it allows for a more effective exploration of the binding sites on biological targets like proteins and enzymes. publish.csiro.au

The incorporation of cycloalkyl groups into potential drug candidates can also confer desirable pharmacokinetic properties, such as enhanced metabolic stability. nih.gov The cycloheptane framework and its derivatives have been specifically identified as important components in the synthesis of compounds with potential therapeutic applications. For instance, this compound is mentioned in patent literature as a reactant for preparing tetrahydrothienopyridine derivatives investigated for their ability to inhibit blood platelet aggregation. google.com The unique steric and conformational properties of the cycloheptyl moiety make it a valuable scaffold for creating structurally diverse and biologically active molecules.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetyl chloride |

| Adamantane |

| Alcohols |

| Amines |

| Ammonia |

| Benzoyl chloride |

| Carboxylic acids |

| Cycloheptanecarbaldehyde |

| This compound |

| Cycloheptanecarboxylic acid |

| Cycloheptane |

| Cycloheptanone |

| Cycloheptylamine |

| Cyclohexanecarbonyl chloride |

| Cyclopentane |

| Cyclopropane |

| Ethyl 3-methylbut-2-enoate |

| Homophthalic anhydride (B1165640) |

| Hydroxylamine hydrochloride |

| Imidazole |

| 2-Phenylacetyl chloride |

| Phosgene |

| Pyridine (B92270) |

属性

IUPAC Name |

cycloheptanecarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYPNZYEUZQIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30502426 | |

| Record name | Cycloheptanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6557-86-4 | |

| Record name | Cycloheptanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for Cycloheptanecarbonyl Chloride

Methodologies for Carboxylic Acid to Acyl Chloride Transformation

The conversion of a carboxylic acid to an acyl chloride is a fundamental reaction in organic synthesis, as acyl chlorides are highly reactive and serve as versatile precursors for other carboxylic acid derivatives such as esters, amides, and anhydrides. masterorganicchemistry.comwikipedia.org The choice of chlorinating agent can depend on factors like scale, desired purity, and the sensitivity of other functional groups in the molecule.

Utilization of Oxalyl Dichloride in Cycloheptanecarboxylic Acid Chlorination

Oxalyl chloride ((COCl)₂) is a widely used and effective reagent for the preparation of acyl chlorides from carboxylic acids under mild conditions. commonorganicchemistry.comwikipedia.org A specific application of this method is the preparation of cycloheptanecarbonyl chloride from cycloheptanecarboxylic acid. frontiersin.org The reaction is typically performed at room temperature in an inert solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.comorgsyn.org A key aspect of this transformation is the use of a catalytic amount of N,N-dimethylformamide (DMF). youtube.comresearchgate.net

The addition of DMF accelerates the reaction significantly. columbia.edu The reaction between cycloheptanecarboxylic acid and oxalyl chloride in the presence of a DMF catalyst proceeds efficiently, often completing within 30 minutes to a few hours at room temperature. frontiersin.orgorgsyn.org The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which simplifies the workup process as they can be easily removed from the reaction mixture. wikipedia.orgresearchgate.net This method is often preferred for smaller-scale syntheses due to the reagent's higher cost compared to thionyl chloride, but it is known for being milder and more selective. wikipedia.orgresearchgate.net

A typical procedure involves stirring the carboxylic acid in a suitable solvent, adding a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride. orgsyn.orgresearchgate.net After the reaction is complete, the solvent and volatile byproducts are removed under vacuum to yield the crude acyl chloride. orgsyn.org

Application of Thionyl Chloride for this compound Preparation

Thionyl chloride (SOCl₂) is arguably the most common and cost-effective reagent for converting carboxylic acids to acyl chlorides. masterorganicchemistry.comopenstax.org Its application in the synthesis of this compound from cycloheptanecarboxylic acid is a well-established procedure. ambeed.commit.edu The reaction conditions typically involve heating the carboxylic acid with an excess of thionyl chloride, often at reflux temperature, for one to several hours. mit.eduorgsyn.org In some cases, the reaction can also be conducted at room temperature over a longer period. mdpi.com

The major advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are both gases. masterorganicchemistry.comlibretexts.org This facilitates purification, as the excess thionyl chloride (boiling point: 76 °C) can be readily removed by distillation or under vacuum, leaving behind a relatively pure acyl chloride product. orgsyn.org Sometimes a solvent such as chloroform (B151607) is used, and the reaction is run at reflux. openstax.org

For example, a general procedure involves charging a flask with the carboxylic acid and adding an excess of thionyl chloride, then heating the mixture to reflux until the reaction is complete. orgsyn.org After cooling, the excess thionyl chloride is removed under reduced pressure to afford the crude this compound. orgsyn.org

Employment of Phosphorus Halides (PCl₃, PCl₅) in Cycloheptanecarboxylic Acid Derivatization

Phosphorus halides, specifically phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also effective reagents for the synthesis of acyl chlorides from carboxylic acids and can be used for preparing this compound. masterorganicchemistry.comjove.com

Phosphorus Pentachloride (PCl₅): The reaction of a carboxylic acid with PCl₅ is typically vigorous and occurs at room temperature or with gentle warming. youtube.comquora.com For each mole of carboxylic acid, one mole of PCl₅ is used, yielding the acyl chloride, hydrogen chloride (HCl), and phosphorus oxychloride (POCl₃) as a byproduct. wikipedia.orgyoutube.com

A drawback of this method is the separation of the desired acyl chloride from the phosphorus oxychloride byproduct (boiling point: 106 °C), which often requires careful fractional distillation. wikipedia.org

Phosphorus Trichloride (PCl₃): When using PCl₃, the stoichiometry is different; three moles of the carboxylic acid react with one mole of PCl₃ to produce three moles of the acyl chloride and one mole of phosphorous acid (H₃PO₃) as the byproduct. google.comwikipedia.org Phosphorous acid is a solid, which can sometimes simplify its separation from the liquid acyl chloride product. stackexchange.com

The choice between these reagents often comes down to the desired reaction conditions and the ease of product purification. While effective, phosphorus halides are often less preferred than thionyl chloride or oxalyl chloride due to the formation of non-gaseous byproducts. wikipedia.org

Table 1: Comparison of Chlorinating Agents for Acyl Chloride Synthesis

| Reagent | Typical Conditions | Byproducts | Advantages | Disadvantages |

| Oxalyl Chloride | Room temp, inert solvent (DCM), cat. DMF commonorganicchemistry.comorgsyn.org | CO, CO₂, HCl (all gases) wikipedia.org | Mild, selective, clean reaction wikipedia.org | Expensive, potential for hazardous byproducts with DMF wikipedia.org |

| Thionyl Chloride | Neat or in solvent, reflux orgsyn.org | SO₂, HCl (all gases) masterorganicchemistry.com | Inexpensive, volatile byproducts masterorganicchemistry.com | Vigorous reaction, less selective masterorganicchemistry.com |

| Phosphorus Pentachloride | Room temp or gentle heat youtube.com | POCl₃ (liquid), HCl (gas) wikipedia.org | Highly reactive wikipedia.org | Byproduct (POCl₃) has a similar boiling point to many acyl chlorides, making purification difficult wikipedia.org |

| Phosphorus Trichloride | Gentle heat | H₃PO₃ (solid) stackexchange.com | Solid byproduct can be filtered off | Requires 3 equivalents of acid per mole of PCl₃ google.com |

Mechanistic Considerations in this compound Formation

The formation of an acyl chloride from a carboxylic acid proceeds via a nucleophilic acyl substitution mechanism. The core of this process is the conversion of the poor leaving group, hydroxide (B78521) (-OH), into a much better leaving group, which is then displaced by a chloride ion. openstax.org

With thionyl chloride , the carboxylic acid's oxygen atom first attacks the electrophilic sulfur atom of SOCl₂. libretexts.orgchemtube3d.com This forms a highly reactive acyl chlorosulfite intermediate, with the elimination of a chloride ion. openstax.orglibretexts.org This intermediate is primed for nucleophilic attack. The chloride ion, acting as a nucleophile, then attacks the carbonyl carbon of the intermediate. masterorganicchemistry.comlibretexts.org This leads to a tetrahedral intermediate which subsequently collapses, eliminating the chlorosulfite group. This group readily decomposes into sulfur dioxide gas and another chloride ion, driving the reaction to completion. masterorganicchemistry.com

The mechanism with oxalyl chloride and catalytic DMF is more complex. First, DMF reacts with oxalyl chloride to form an active chlorinating agent, the Vilsmeier reagent, which is an imidoyl chloride derivative ((CH₃)₂N⁺=CHCl). wikipedia.orgyoutube.com The carboxylic acid then attacks this highly electrophilic species. youtube.com This forms a new intermediate that readily eliminates a molecule of CO₂ and CO. The subsequent attack by a chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and regenerates the DMF catalyst. wikipedia.orgcolumbia.edu

When phosphorus pentachloride (PCl₅) is the reagent, the carboxylic acid's carbonyl oxygen attacks the phosphorus atom, displacing a chloride ion. jove.comwikipedia.org The resulting intermediate undergoes rearrangement and elimination to form the acyl chloride, along with the byproducts phosphorus oxychloride (POCl₃) and hydrogen chloride. wikipedia.orgchemtube3d.com The formation of the very stable phosphorus-oxygen double bond in POCl₃ is a significant driving force for this reaction. jove.comchemtube3d.com

The mechanism for phosphorus trichloride (PCl₃) involves the reaction of three equivalents of the carboxylic acid. google.com The oxygen of the carboxylic acid attacks the phosphorus atom in an S_N2-style reaction, displacing a chloride ion. youtube.com The chloride ion then attacks the carbonyl carbon, leading to the acyl chloride and a phosphorus-containing intermediate. This process repeats until all three chlorine atoms on the phosphorus have been replaced by carboxylate groups, ultimately yielding three molecules of the acyl chloride and one molecule of phosphorous acid (H₃PO₃). stackexchange.comyoutube.com

Reactivity and Reaction Mechanisms of Cycloheptanecarbonyl Chloride

Fundamental Principles of Nucleophilic Acyl Substitution in Cycloheptanecarbonyl Chloride Chemistry

The cornerstone of this compound's chemistry is the nucleophilic acyl substitution reaction. In this process, a nucleophile replaces the chloride atom. masterorganicchemistry.comlibretexts.org This overarching mechanism allows for the conversion of the highly reactive acyl chloride into a wide array of other functional groups, including carboxylic acids, esters, and amides. qorganica.eschemistrysteps.com The reaction is not a single-step displacement but rather a multi-step sequence. chemguide.co.uk

Nucleophilic acyl substitution reactions for this compound proceed through a characteristic two-step mechanism known as the addition-elimination pathway. chemistrysteps.comsavemyexams.com

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon atom. chemguide.co.ukfiveable.me This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. chemistrysteps.comyoutube.com

This sequence is distinct from SN2 reactions, as it involves a discrete intermediate rather than a concerted displacement. chemistrysteps.com

The success of the nucleophilic acyl substitution reaction is heavily dependent on the nature of the leaving group. The chloride ion is an excellent leaving group, which is a key factor in the high reactivity of this compound. fiveable.mekhanacademy.org

Several factors contribute to the effectiveness of the chloride ion as a leaving group:

Weak Basicity : Chloride is the conjugate base of a strong acid, hydrochloric acid (HCl). This means that the chloride ion (Cl⁻) is a very weak base and is stable on its own after being eliminated. khanacademy.orgthestudentroom.co.uk The equilibrium of the reaction favors the formation of the weaker base. masterorganicchemistry.com

Stability : The negative charge on the chloride ion is well-stabilized due to the high electronegativity and size of the chlorine atom. reddit.com

Driving Force : The expulsion of the stable chloride ion provides a strong thermodynamic driving force for the collapse of the tetrahedral intermediate and the reformation of the carbonyl group. fiveable.methestudentroom.co.uk

Comparative Reactivity Analysis of this compound within Carboxylic Acid Derivatives

This compound sits (B43327) at the top of the reactivity hierarchy for carboxylic acid derivatives. This high reactivity is primarily due to the electronic properties of the chlorine atom attached to the carbonyl group. libretexts.orgyoutube.com The order of reactivity is generally:

Acyl Chloride > Acid Anhydride (B1165640) > Thioester > Ester > Amide

The primary reasons for this trend are:

Inductive Effect : Chlorine is a highly electronegative atom that strongly withdraws electron density from the carbonyl carbon. This inductive effect makes the carbon significantly more electrophilic and reactive towards nucleophiles compared to the oxygen in esters or the nitrogen in amides. libretexts.orgreddit.com

Resonance : While the oxygen in an ester and the nitrogen in an amide can donate a lone pair of electrons to the carbonyl carbon via resonance, which stabilizes the derivative and reduces the electrophilicity of the carbonyl carbon, this effect is much less pronounced for chlorine. reddit.com The poor overlap between the 3p orbital of chlorine and the 2p orbital of carbon makes resonance donation inefficient, leaving the carbonyl carbon highly reactive. libretexts.org

The following table compares the leaving groups for different carboxylic acid derivatives and the pKa of their conjugate acids, illustrating the relationship between leaving group ability and basicity. A better leaving group is a weaker base (i.e., its conjugate acid is stronger and has a lower pKa).

| Carboxylic Acid Derivative | Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity |

| This compound | Cl⁻ | HCl | ~ -7 | Highest |

| Acid Anhydride | RCOO⁻ | RCOOH | ~ 4-5 | High |

| Ester | RO⁻ | ROH | ~ 16-18 | Moderate |

| Amide | R₂N⁻ | R₂NH | ~ 35-40 | Lowest |

Applications of Cycloheptanecarbonyl Chloride in Complex Molecule Synthesis

Esterification Reactions with Cycloheptanecarbonyl Chloride

This compound is also a highly effective reagent for the synthesis of esters. The reaction with alcohols or phenols provides a direct route to cycloheptanecarboxylic acid esters, which are valuable intermediates and can be found in various chemical applications. This method is often preferred over Fischer esterification for acid-sensitive substrates because it avoids strongly acidic conditions. commonorganicchemistry.comchemistrysteps.com

The reaction of this compound with an alcohol, termed alcoholysis, is a vigorous process that produces the corresponding ester and hydrogen chloride gas. chemguide.co.uk The reaction proceeds readily with primary and secondary alcohols. orgsyn.org

To manage the reaction's vigor and neutralize the HCl byproduct, the reaction is often carried out in the presence of a weak base, such as pyridine (B92270). The base also serves to catalyze the reaction.

Table 2: Synthesis of Cycloheptanecarboxylate Esters via Alcoholysis

| Alcohol Example | Product | Ester Class |

|---|---|---|

| Methanol | Methyl cycloheptanecarboxylate | Methyl Ester |

| Ethanol | Ethyl cycloheptanecarboxylate | Ethyl Ester |

Phenolysis is a specific type of alcoholysis where the nucleophile is a phenol (B47542). This compound reacts with phenols to form aromatic esters, such as phenyl cycloheptanecarboxylate. Although phenols are generally less nucleophilic than aliphatic alcohols, the high reactivity of the acyl chloride ensures the reaction proceeds efficiently, often with the aid of a base like pyridine or triethylamine (B128534) to activate the phenol and neutralize the HCl byproduct. orgsyn.org This reaction provides a straightforward method for attaching the cycloheptanecarbonyl moiety to an aromatic ring through an ester linkage.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cycloheptanecarboxamide |

| N-ethylcycloheptanecarboxamide |

| N,N-diethylcycloheptanecarboxamide |

| Phenyl cycloheptanecarboxylate |

| Methyl cycloheptanecarboxylate |

| Ethyl cycloheptanecarboxylate |

| Isopropyl cycloheptanecarboxylate |

| Ammonia (B1221849) |

| Ammonium chloride |

| Ethylamine |

| Diethylamine |

| Hydrogen chloride |

| Triethylamine (TEA) |

| Diisopropylethylamine (DIEA) |

| Pyridine |

| Methanol |

| Ethanol |

| Isopropanol |

Reaction Kinetics and Yield Optimization in this compound Esterification

The esterification of this compound with an alcohol is typically a rapid and exothermic reaction that proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uksavemyexams.com The reaction's high rate is due to the excellent leaving group ability of the chloride ion and the high electrophilicity of the carbonyl carbon in the acyl chloride.

Key factors influencing the reaction kinetics and yield include:

Nucleophilicity of the Alcohol: Primary alcohols react faster than secondary alcohols, which are in turn more reactive than tertiary alcohols due to reduced steric hindrance.

Solvent: The choice of solvent is crucial. Aprotic solvents like dichloromethane (B109758) (DCM), diethyl ether, or tetrahydrofuran (B95107) (THF) are commonly used. researchgate.net The solvent must be inert to the highly reactive acyl chloride. researchgate.net

Temperature: The reactions are often performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize potential side reactions. researchgate.net

Stoichiometry and Byproduct Removal: The reaction produces hydrogen chloride (HCl) gas as a byproduct. stackexchange.com To drive the reaction to completion and prevent unwanted side reactions catalyzed by the acid, a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine (TEA), is typically added to scavenge the HCl. researchgate.net This neutralization is a key aspect of yield optimization.

The yield for esterification with acyl chlorides is generally very high, often approaching quantitative conversion, which is a significant advantage over the equilibrium-limited Fischer esterification. stackexchange.com Optimization strategies focus on ensuring anhydrous (water-free) conditions, as acyl chlorides readily hydrolyze to the less reactive carboxylic acid, and on the efficient removal of the HCl byproduct. savemyexams.comresearchgate.net

Friedel-Crafts Acylation Utilizing this compound

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the synthesis of aryl ketones. organic-chemistry.orgsigmaaldrich.com When this compound is used, this reaction attaches the cycloheptanecarbonyl group to an aromatic ring, forming a cycloheptyl aryl ketone. youtube.com The reaction is typically carried out by treating an aromatic compound with the acyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.comwikipedia.org

A significant advantage of Friedel-Crafts acylation over the related alkylation is that the acylium ion intermediate does not undergo rearrangement. sigmaaldrich.commasterorganicchemistry.com Furthermore, the product, an aryl ketone, is deactivated towards further substitution, which prevents the polyacylation that can be problematic in Friedel-Crafts alkylation. organic-chemistry.orgsigmaaldrich.comlibretexts.org

Electrophilic Aromatic Substitution with this compound

Once the cycloheptanecarbonyl acylium ion is formed, it acts as a potent electrophile that is attacked by the nucleophilic π-system of an aromatic ring. chemistrytalk.orgmasterorganicchemistry.comlibretexts.org The general mechanism for the substitution follows two classical steps: lumenlearning.commasterorganicchemistry.com

Attack of the Aromatic Ring: The aromatic ring's π-electrons attack the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgyoutube.com This is the slow, rate-determining step of the reaction. lumenlearning.com

Deprotonation and Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex generated in the first step, removes a proton from the carbon atom that formed the new bond with the acyl group. wikipedia.orgyoutube.comchemistrytalk.org The electrons from the C-H bond return to the ring, restoring its aromaticity and yielding the final cycloheptyl aryl ketone product. chemistrytalk.org

Catalytic Systems for Friedel-Crafts Acylation with this compound

While traditional Friedel-Crafts acylation requires stoichiometric amounts of the Lewis acid catalyst because the product ketone complexes with it, modern research has focused on developing more efficient catalytic systems. wikipedia.orgnih.gov

| Catalyst Type | Examples | Characteristics |

| Traditional Lewis Acids | AlCl₃, FeCl₃, ZnCl₂, TiCl₄ | Strong, effective, but often required in stoichiometric amounts. Sensitive to moisture. nih.gov |

| Brønsted Acids | H₂SO₄, Triflic acid (TfOH) | Can be used, particularly with more reactive substrates or acid anhydrides. nih.gov |

| Heterogeneous Catalysts | Zeolites, AlPW₁₂O₄₀, SnO₂ nanosheets | Offer advantages in catalyst recovery and reuse, promoting greener chemical processes. acs.orgorganic-chemistry.org |

| Metal Triflates | Erbium triflate, Indium triflate | Can act as effective catalysts, sometimes under milder, microwave-assisted conditions. sigmaaldrich.com |

| Ionic Liquids | 1-isobutyl-3-methylimidazolium dihydrogen phosphate (B84403) ([i-BMIM]H₂PO₄) | Can serve as both solvent and catalyst system, offering environmental benefits. sigmaaldrich.com |

The development of systems using only catalytic amounts of a Lewis acid is a significant goal. For instance, low-loading (e.g., 5 mol%) iron(III) chloride in an environmentally friendly solvent like propylene (B89431) carbonate has been shown to be effective for acylating activated arenes. nih.gov

Regioselectivity and Substrate Scope in Cycloheptanecarbonyl Friedel-Crafts Acylation

The regiochemical outcome of the Friedel-Crafts acylation of substituted benzenes is governed by the electronic properties of the substituent already present on the ring. The cycloheptanecarbonyl group itself is relatively bulky, which can also introduce steric effects.

Activating Groups: Electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring direct the incoming acyl group primarily to the ortho and para positions. Due to the steric bulk of the cycloheptanecarbonyl group, the para product is often strongly favored over the ortho product. nih.govpharmacyfreak.com For example, acylation of anisole (B1667542) or toluene (B28343) almost exclusively yields the para-substituted ketone. nih.govacs.org

Deactivating Groups: Strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H) deactivate the ring to such an extent that the Friedel-Crafts acylation typically fails. sigmaaldrich.commasterorganicchemistry.com Halogenated aromatics, which are weakly deactivating, can still undergo the reaction. masterorganicchemistry.com

The substrate scope for the aromatic component is generally limited to arenes that are not strongly deactivated. sigmaaldrich.com The acylating agent scope is broad, with various acyl chlorides and anhydrides being suitable. organic-chemistry.org

Intramolecular Friedel-Crafts Acylation Strategies in Cycloheptyl Systems

Intramolecular Friedel-Crafts acylation is a powerful strategy for constructing polycyclic ring systems, where the acyl chloride and the aromatic ring are part of the same molecule. masterorganicchemistry.com This reaction is particularly useful for forming 5-, 6-, and 7-membered rings fused to an aromatic system. masterorganicchemistry.com

In the context of cycloheptyl systems, an intramolecular reaction could be envisioned where a phenyl group is attached to the cycloheptane (B1346806) ring via a carbon chain, and the molecule bears an acyl chloride function that can cyclize onto the aromatic ring. The dibenzo[a,d]cycloheptene scaffold, for example, which is found in a number of natural products, can be synthesized via an intramolecular Friedel-Crafts acylation. nih.gov The success of these cyclizations depends on the length and conformation of the tether connecting the reacting groups, which must allow the electrophilic acylium ion to reach the aromatic ring effectively. masterorganicchemistry.com

Reactions of this compound with Organometallic Reagents

The reaction of acyl chlorides with organometallic reagents is a fundamental method for creating new carbon-carbon bonds. chemistrysteps.com this compound, like other acyl chlorides, reacts readily with these reagents. However, the final product depends significantly on the type of organometallic reagent used, particularly on its reactivity. chemistrysteps.commasterorganicchemistry.com

Organocuprate reagents, also known as Gilman reagents (LiR₂Cu), are a class of less reactive organometallics. chemistrysteps.com Their moderated reactivity allows for a controlled, single nucleophilic addition to highly reactive carboxylic acid derivatives like this compound. chemistrysteps.comorganicchemistrytutor.com This reaction is a valuable method for synthesizing ketones. chemistrysteps.comorganicchemistrytutor.com

When this compound is treated with a lithium dialkylcuprate, the alkyl group from the cuprate (B13416276) attacks the electrophilic carbonyl carbon. This is followed by the elimination of the chloride leaving group, resulting in the formation of a cycloheptyl ketone. The reaction typically stops at the ketone stage because Gilman reagents are not reactive enough to add to the newly formed ketone product. chemistrysteps.comyoutube.com

Table 1: Reaction of this compound with a Gilman Reagent

| Reactant 1 | Reactant 2 (Gilman Reagent) | Expected Product |

| This compound | Lithium dimethylcuprate ((CH₃)₂CuLi) | 1-Cycloheptylethanone |

| This compound | Lithium diethylcuprate ((CH₃CH₂)₂CuLi) | 1-Cycloheptylpropan-1-one |

| This compound | Lithium diphenylcuprate ((C₆H₅)₂CuLi) | Cycloheptyl(phenyl)methanone |

The outcome of the addition of organometallic reagents to acyl chlorides like this compound is a clear illustration of mechanistic divergence based on nucleophile reactivity.

Less Reactive Nucleophiles (Organocuprates): As detailed above, the reaction with organocuprates involves a nucleophilic acyl substitution. The mechanism proceeds through a tetrahedral intermediate which then collapses, expelling the chloride ion to yield a ketone. chemistnotes.com The reaction halts at this stage due to the low reactivity of the organocuprate towards the ketone product. chemistrysteps.comorganicchemistrytutor.com

Highly Reactive Nucleophiles (Grignard Reagents): In contrast, more reactive organometallic compounds, such as Grignard reagents (R-MgX), react with acyl chlorides in a two-fold addition process. chemistrysteps.commasterorganicchemistry.com The first step is identical to the organocuprate reaction: a nucleophilic acyl substitution that produces a ketone intermediate. However, the Grignard reagent is highly reactive and immediately attacks the newly formed ketone in a second nucleophilic addition reaction. chemistrysteps.commasterorganicchemistry.com After an acidic workup, the final product is a tertiary alcohol where two identical R-groups from the Grignard reagent have been added to the original carbonyl carbon. masterorganicchemistry.comyoutube.com

Table 2: Comparison of Organometallic Reagent Reactivity with this compound

| Reagent Type | Reagent Example | Intermediate Product | Final Product (after workup) | Mechanism |

| Organocuprate | (CH₃)₂CuLi | N/A (Ketone is final) | 1-Cycloheptylethanone | Single Nucleophilic Acyl Substitution |

| Grignard Reagent | CH₃MgBr | 1-Cycloheptylethanone | 2-Cycloheptylpropan-2-ol | Nucleophilic Acyl Substitution followed by Nucleophilic Addition |

Synthesis of Anhydrides from this compound

Carboxylic acid anhydrides are important acylating agents in organic synthesis. A standard and efficient method for their preparation involves the reaction of a reactive acyl chloride with a carboxylate salt. nih.gov This method can be readily applied to synthesize both symmetrical and mixed anhydrides from this compound.

The synthesis of an anhydride (B1165640) from this compound proceeds via a nucleophilic acyl substitution mechanism. youtube.com A carboxylate anion, typically generated by deprotonating a carboxylic acid with a non-nucleophilic base, acts as the nucleophile. khanacademy.org This carboxylate attacks the carbonyl carbon of this compound. The subsequent reformation of the carbonyl double bond leads to the expulsion of the chloride ion, a good leaving group, yielding the acid anhydride. youtube.com

If the reacting carboxylate is cycloheptanecarboxylate (derived from cycloheptanecarboxylic acid), the product is the symmetrical anhydride, cycloheptanecarboxylic anhydride. If a different carboxylate is used, a mixed anhydride is formed. google.com

Table 3: Synthesis of Anhydrides from this compound

| Reactant 1 | Reactant 2 | Base (optional) | Product |

| This compound | Sodium cycloheptanecarboxylate | N/A | Cycloheptanecarboxylic anhydride |

| This compound | Acetic acid | Pyridine | Acetic cycloheptanecarboxylic anhydride |

| This compound | Benzoic acid | Triethylamine | Benzoic cycloheptanecarboxylic anhydride |

Derivatives and Functionalization of Cycloheptanecarbonyl Chloride

Synthesis of Compounds with Advanced Structural Features

Cycloheptanecarbonyl chloride serves as a key starting material for the synthesis of a range of cycloheptane-containing compounds. The reactivity of the acyl chloride group allows for straightforward reactions with various nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This fundamental reactivity is the basis for constructing more elaborate molecular architectures.

The cycloheptyl moiety itself imparts specific conformational properties to the resulting molecules. This non-planar, flexible ring system can influence the binding affinity and selectivity of a compound for its biological target. By strategically incorporating the cycloheptane (B1346806) ring, chemists can explore new regions of chemical space and design molecules with unique three-dimensional shapes tailored for specific protein interactions.

This compound as a Precursor to Biologically Relevant Molecules

A significant area of research involves the use of this compound in the development of molecules that interact with biological systems. The synthesis of N-substituted cycloheptanecarboxamides, for instance, has been a focus of medicinal chemistry efforts to generate novel therapeutic agents.

Design and Synthesis of Cannabinoid Receptor Ligands (CB2R)

The endocannabinoid system, and specifically the cannabinoid receptor type 2 (CB2R), has emerged as a promising target for the treatment of various pathological conditions, including inflammatory and neuropathic pain. The development of selective CB2R ligands is a key objective to harness the therapeutic benefits without the psychoactive side effects associated with cannabinoid receptor type 1 (CB1R) activation.

This compound is utilized as a precursor in the synthesis of novel CB2R ligands. The general approach involves the reaction of this compound with a suitable amine to form a cycloheptanecarboxamide scaffold. This scaffold can then be further modified to optimize its interaction with the CB2 receptor.

Below is a representative table of cycloheptanecarboxamide derivatives synthesized as potential CB2R ligands:

| Compound ID | Amine Moiety | Rationale for Synthesis |

| CCA-001 | Adamantylamine | Introduction of a bulky, lipophilic group to enhance receptor binding. |

| CCA-002 | N-methylpiperazine | Incorporation of a basic nitrogen for potential salt formation and improved solubility. |

| CCA-003 | 4-Phenylpiperidine | Addition of an aromatic ring to explore pi-stacking interactions within the receptor binding pocket. |

| CCA-004 | Morpholine | Introduction of a polar ether linkage to modulate physicochemical properties. |

This table is illustrative and represents a general strategy for the synthesis of potential CB2R ligands derived from this compound.

Strategies for Orthosteric, Allosteric, and Dualsteric/Bitopic Ligand Development

The modulation of G protein-coupled receptors (GPCRs), such as the CB2 receptor, can be achieved through different types of ligands that bind to distinct sites on the receptor.

Orthosteric ligands bind to the primary, endogenous ligand binding site.

Allosteric modulators bind to a topographically distinct site, modifying the receptor's response to the orthosteric ligand.

Dualsteric/Bitopic ligands are hybrid molecules designed to simultaneously interact with both the orthosteric and an allosteric site.

The cycloheptyl group derived from this compound can be a key component of these different ligand types. For example, in the design of a bitopic ligand, the cycloheptyl moiety could be designed to interact with a secondary binding pocket (allosteric site) while another part of the molecule engages with the primary binding pocket (orthosteric site). This approach offers the potential for greater selectivity and a more nuanced modulation of receptor activity.

Novel Cycloheptane-Containing Scaffolds Derived from this compound

Beyond its direct use in forming amides and esters, this compound can be a precursor to more complex, novel cycloheptane-containing scaffolds. These scaffolds can serve as the core structures for the development of new classes of compounds with diverse biological activities.

For example, the cycloheptanecarboxamide product can undergo further chemical transformations, such as ring-closing metathesis or intramolecular cyclizations, to generate polycyclic systems that incorporate the seven-membered ring. These rigidified structures can lock the cycloheptane ring into specific conformations, which can be advantageous for achieving high-affinity and selective binding to a biological target. The development of such novel scaffolds is an active area of research, with the potential to unlock new avenues in drug discovery.

Advanced Spectroscopic and Computational Investigations of Cycloheptanecarbonyl Chloride Systems

Spectroscopic Characterization in Mechanistic Elucidation (e.g., NMR, IR, LC-MS)

Spectroscopic methods are pivotal in tracking the transformation of cycloheptanecarbonyl chloride during chemical reactions, allowing for the identification of intermediates and final products, thereby clarifying reaction pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental in characterizing the cycloheptyl framework and monitoring changes at the carbonyl group. In the ¹H NMR spectrum of this compound, the protons on the cycloheptane (B1346806) ring would be expected to appear as a complex series of multiplets in the upfield region, typically between 1.2 and 2.5 ppm. oregonstate.educhemicalbook.comcompoundchem.comopenstax.orgnetlify.app The proton on the carbon adjacent to the carbonyl group (α-proton) would be shifted downfield due to the electron-withdrawing effect of the carbonyl group. In ¹³C NMR, the carbonyl carbon is highly deshielded and would appear significantly downfield, generally in the range of 170-180 ppm. libretexts.orgoregonstate.edulibretexts.orgbhu.ac.in The carbons of the cycloheptyl ring would resonate at higher field strengths. libretexts.orgoregonstate.edulibretexts.orgbhu.ac.inchemicalbook.com

| Predicted ¹H NMR Data for this compound | |

| Proton | Expected Chemical Shift (ppm) |

| α-CH | ~2.5 - 3.0 |

| Cycloheptyl CH₂ | ~1.2 - 1.9 |

| Predicted ¹³C NMR Data for this compound | |

| Carbon | Expected Chemical Shift (ppm) |

| C=O | ~170 - 180 |

| α-C | ~45 - 55 |

| Cycloheptyl CH₂ | ~25 - 35 |

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the acyl chloride functional group. Acyl chlorides exhibit a very strong and characteristic carbonyl (C=O) stretching absorption at a high frequency, typically in the range of 1790-1815 cm⁻¹. uomustansiriyah.edu.iquobabylon.edu.iqmsu.edulibretexts.orgreddit.com This high frequency is due to the strong electron-withdrawing nature of the chlorine atom. The disappearance of this band and the appearance of new carbonyl bands at lower frequencies (e.g., ~1740 cm⁻¹ for an ester or ~1650 cm⁻¹ for an amide) would indicate the conversion of the acyl chloride to a different functional group.

| Predicted IR Absorption Data for this compound | |

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Acyl Chloride) | 1790 - 1815 (strong) |

| C-H (Cycloheptane) | 2850 - 3000 |

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for analyzing reaction mixtures containing this compound and its derivatives. nih.govnih.gov Due to the high reactivity and potential for hydrolysis of acyl chlorides, direct analysis can be challenging. researchgate.net A common strategy involves derivatization, for instance, by reacting the acyl chloride with an alcohol to form a more stable ester, which can then be readily analyzed by LC-MS. researchgate.net This allows for the separation of components in a complex mixture and their identification based on their mass-to-charge ratio, providing valuable information about the progress of a reaction and the identity of the products formed. biorxiv.org

Computational Chemistry Approaches for this compound Reactivity and Derivatives

Computational chemistry serves as a powerful complement to experimental studies, offering a molecular-level understanding of the behavior of this compound and its derivatives.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly useful for studying reaction mechanisms. For this compound, DFT calculations can be employed to model its reactions with various nucleophiles. researchgate.netresearchgate.net By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. researchgate.netresearchgate.net This allows for the determination of activation energies, which provides insight into the feasibility and rate of a reaction. Such studies can help to rationalize experimental observations and predict the outcome of new reactions.

For derivatives of this compound that may have biological activity, molecular docking is a valuable computational tool. mdpi.comnih.govresearchgate.net This method predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. mdpi.comnih.govresearchgate.net By simulating the interaction between a cycloheptanecarbonyl derivative and the active site of a target protein, molecular docking can predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.comnih.gov These predictions are crucial in the early stages of drug discovery for identifying promising lead compounds and for guiding the design of more potent and selective derivatives. nih.gov

The seven-membered ring of cycloheptane is known for its conformational flexibility, with the twist-chair and twist-boat conformations being the most stable. wikipedia.orgdavuniversity.orgcutm.ac.inlibretexts.orgstudy.com The presence of the carbonyl chloride substituent will influence the conformational equilibrium of the cycloheptane ring in this compound. Computational methods can be used to calculate the relative energies of the different possible conformations, thereby predicting the most stable arrangement of the molecule.

Furthermore, these calculations provide detailed information about the electronic structure of this compound. This includes the distribution of electron density, the energies of the molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential map. This information is fundamental to understanding the molecule's reactivity, as it highlights the electron-rich and electron-poor regions, which are susceptible to attack by electrophiles and nucleophiles, respectively.

Future Directions and Emerging Research Avenues in Cycloheptanecarbonyl Chloride Chemistry

Development of Sustainable and Green Chemistry Approaches for Cycloheptanecarbonyl Chloride Transformations

The imperative for environmentally benign chemical processes has spurred research into sustainable methods for the synthesis and transformation of this compound. Traditional methods for the preparation of acyl chlorides often involve reagents that are hazardous and generate significant waste. Future research is focused on aligning the lifecycle of this compound with the principles of green chemistry.

Key areas of investigation include:

Alternative Chlorinating Agents: Moving away from conventional reagents like thionyl chloride and oxalyl chloride, researchers are exploring greener alternatives. This includes the use of solid-supported chlorinating agents that can be easily separated and recycled, minimizing waste streams.

Solvent-Free and Aqueous Systems: The development of reaction conditions that minimize or eliminate the use of volatile organic solvents is a primary goal. Research into solvent-free reactions, potentially utilizing mechanochemistry or reactions in aqueous media, is anticipated to reduce the environmental footprint of processes involving this compound.

Atom Economy: Future synthetic strategies will prioritize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This involves designing reactions that proceed with high efficiency and minimal byproduct formation. A patent highlights that this compound is an important synthetic building block that can be derived from cycloheptene, suggesting that efficient, high-yield transformations from readily available precursors will be a continued focus. google.com

Catalytic Innovations in this compound Reactions

Catalysis is a cornerstone of modern chemistry, and its application to reactions involving this compound is a burgeoning field of study. The development of novel catalysts promises to enhance reaction efficiency, selectivity, and scope.

Emerging trends in this area include:

Organocatalysis: The use of small organic molecules as catalysts is gaining traction as a sustainable alternative to metal-based catalysts. Research is expected to identify organocatalysts that can effectively promote various transformations of this compound, such as acylation and esterification reactions, under mild conditions.

Biocatalysis: Enzymes offer unparalleled selectivity and efficiency in chemical transformations. The exploration of biocatalysts, such as lipases and proteases, for the synthesis and modification of this compound derivatives is a promising avenue. This approach could lead to the development of highly enantioselective processes for the production of chiral cycloheptane-containing molecules.

Nanocatalysis: Catalysts at the nanoscale exhibit unique properties that can lead to enhanced reactivity and selectivity. The design and application of nanocatalysts, including metal nanoparticles and metal-organic frameworks (MOFs), in reactions of this compound could unlock new synthetic possibilities and improve the efficiency of existing processes.

Exploration of Novel Reaction Pathways and Methodologies for Cycloheptane (B1346806) Derivative Synthesis

This compound serves as a versatile starting material for the synthesis of a wide array of cycloheptane derivatives. Future research will undoubtedly uncover novel reaction pathways and methodologies to expand the synthetic utility of this important building block.

Anticipated areas of development include:

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for streamlining synthetic routes. The development of methods for the C-H activation of the cycloheptane ring in molecules derived from this compound would provide a more direct and efficient means of introducing new functional groups.

Flow Chemistry: Continuous flow technologies offer numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis and transformations of this compound is expected to lead to more efficient and reproducible manufacturing processes.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful tool for organic synthesis. Its application to reactions involving this compound could enable novel transformations that are not accessible through traditional thermal methods, opening up new avenues for the synthesis of complex cycloheptane-containing molecules.

常见问题

Basic: What are the common synthetic routes for preparing cycloheptanecarbonyl chloride, and how are reaction conditions optimized?

This compound is typically synthesized via dehydrohalogenation of the corresponding acid chloride using triethylamine in dry benzene under reflux for extended periods (e.g., 36 hours) . The reaction yield (32% in one reported case) depends on factors like stoichiometry, solvent purity, and reflux duration. Optimization involves monitoring by thin-layer chromatography (TLC) to track intermediate formation and adjusting the molar ratio of triethylamine to minimize side reactions like dimerization .

Advanced: How can side products (e.g., hexamethyleneketene dimer) be minimized during synthesis, and what analytical methods confirm their presence?

Prolonged reflux and excess triethylamine may promote dimerization of hexamethyleneketene, a common side product. To mitigate this, controlled addition of the base and reduced reaction time are recommended. Characterization via H-NMR and C-NMR can identify dimer peaks (e.g., signals at δ 21.30–31.20 ppm for aliphatic protons and 175.45 ppm for carbonyl groups) . Gas chromatography-mass spectrometry (GC-MS) further distinguishes monomers from dimers by molecular ion peaks .

Basic: What spectroscopic techniques are routinely used to characterize this compound?

Standard methods include:

- H-NMR : Aliphatic proton signals between δ 0.95–2.30 ppm and carbonyl-associated shifts.

- IR spectroscopy : A strong C=O stretch near 1800 cm and C-Cl absorption at 550–850 cm.

- Elemental analysis to verify chlorine content (~22% by mass) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

Unexpected peaks may arise from residual solvents, moisture-induced hydrolysis, or side products. Strategies include:

- Deuterated solvent purity checks and drying agents (e.g., molecular sieves).

- 2D-NMR (COSY, HSQC) to assign overlapping signals.

- High-resolution mass spectrometry (HRMS) to confirm molecular ion integrity (e.g., [M+H] at m/z 388.2835) .

Basic: What are the primary applications of this compound in organic synthesis?

It serves as a key acylating agent for:

- Synthesizing esters (e.g., MRGPRX4 receptor probes via phenylalanine coupling) .

- Preparing ketene intermediates for cycloaddition reactions .

Advanced: How can solubility challenges in acylations be addressed for polar substrates?

For polar substrates, use mixed solvent systems (e.g., DCM/DMF) to enhance reagent compatibility. Alternatively, slow reagent addition under inert atmospheres (argon/nitrogen) prevents hydrolysis. Monitor reaction progress via HPLC to optimize stoichiometry and minimize byproducts .

Basic: What methods ensure purity assessment of this compound?

- GC or HPLC with UV detection (λ = 210–230 nm) to quantify residual acid or dimer impurities.

- Karl Fischer titration to confirm moisture levels <0.1% (critical due to hydrolytic sensitivity) .

Advanced: How can storage conditions impact compound stability, and what stabilizers are effective?

This compound degrades upon exposure to moisture or light. Store under argon at 2–8°C in amber glass. Stabilizers like molecular sieves (3Å) or triethylamine (0.1–1%) can prolong shelf life by scavenging HCl byproducts .

Basic: How are synthetic yields calculated, and what factors contribute to variability?

Yields are calculated as (actual/theoretical) × 100% , with variability from:

- Incomplete acyl chloride formation.

- Competing side reactions (e.g., ketene dimerization).

- Losses during filtration or solvent removal .

Advanced: How can researchers reconcile discrepancies in reported yields (e.g., 32% vs. higher literature values)?

Discrepancies arise from differences in:

- Reaction scale (larger scales often reduce % yield).

- Purification methods (distillation vs. recrystallization).

- Analytical thresholds (e.g., GC detection limits for impurities). Replicate protocols with controlled variables (temperature, solvent grade) to identify optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。